(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal
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Overview
Description
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal is a complex organic compound characterized by its unique structure, which includes two tert-butyl(dimethyl)silyl groups attached to a hept-6-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the hept-6-enal backbone through a series of reactions including aldol condensation and reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a catalyst.
Major Products Formed
Oxidation: (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enoic acid.
Reduction: (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal involves its interaction with specific molecular targets. The silyl groups can protect reactive sites during chemical reactions, allowing for selective transformations. The aldehyde group can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin compound 1: Extracted from a Chinese herb, known for its anti-cancer properties.
Uniqueness
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal is unique due to its dual silyl protection groups, which provide stability and selectivity in chemical reactions. This makes it a valuable compound for synthetic applications where controlled reactivity is essential.
Properties
CAS No. |
172516-23-3 |
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Molecular Formula |
C19H40O3Si2 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]hept-6-enal |
InChI |
InChI=1S/C19H40O3Si2/c1-12-16(21-23(8,9)18(2,3)4)15-17(13-14-20)22-24(10,11)19(5,6)7/h12,14,16-17H,1,13,15H2,2-11H3/t16-,17-/m1/s1 |
InChI Key |
OOYBNUHKCBJLAQ-IAGOWNOFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CC=O)C[C@@H](C=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=O)CC(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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